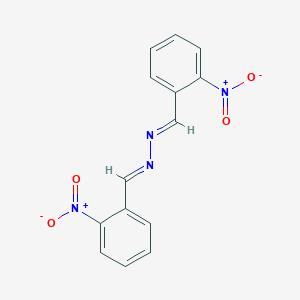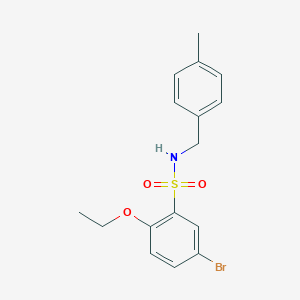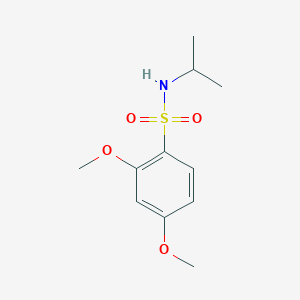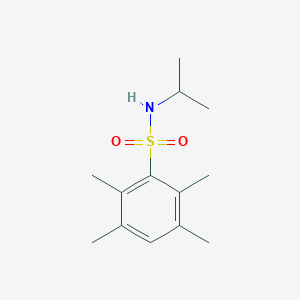
Hydrazine, 1,2-bis(o-nitrobenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1,2-bis(o-nitrobenzylidene)-, also known as ONBDH, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wirkmechanismus
The mechanism of action of Hydrazine, 1,2-bis(o-nitrobenzylidene)- is not fully understood. It is believed to act by inducing apoptosis in tumor cells. It has also been shown to inhibit the growth of bacteria and viruses. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and can be used as a sensor for the detection of metal ions.
Biochemical and Physiological Effects:
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and has potential as a chemotherapeutic agent. It has also been shown to have antibacterial and antiviral activities. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and can be used as a sensor for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been shown to have unique properties that make it useful in a variety of scientific research applications. However, Hydrazine, 1,2-bis(o-nitrobenzylidene)- also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other chemicals used in scientific research.
Zukünftige Richtungen
There are several future directions for Hydrazine, 1,2-bis(o-nitrobenzylidene)- research. One direction is the development of new drugs based on Hydrazine, 1,2-bis(o-nitrobenzylidene)-. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to have potential as a chemotherapeutic agent and further research could lead to the development of new cancer treatments. Another direction is the development of new sensors based on Hydrazine, 1,2-bis(o-nitrobenzylidene)-. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and could be used in the development of new sensors for the detection of metal ions. Finally, further research is needed to fully understand the mechanism of action of Hydrazine, 1,2-bis(o-nitrobenzylidene)-.
Synthesemethoden
Hydrazine, 1,2-bis(o-nitrobenzylidene)- can be synthesized by the reaction of hydrazine hydrate with o-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in high yield after purification. The synthesis of Hydrazine, 1,2-bis(o-nitrobenzylidene)- is relatively simple and can be performed in most laboratories.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, antibacterial, and antiviral activities. It has also been used as a fluorescent probe for the detection of metal ions. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been used in the development of new drugs and has potential applications in the field of nanotechnology.
Eigenschaften
CAS-Nummer |
1929-19-7 |
|---|---|
Produktname |
Hydrazine, 1,2-bis(o-nitrobenzylidene)- |
Molekularformel |
C14H10N4O4 |
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
(E)-1-(2-nitrophenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18(21)22/h1-10H/b15-9+,16-10+ |
InChI-Schlüssel |
SOKNZSTUZCMZHO-KAVGSWPWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
1,2-Bis(2-nitrobenzylidene)hydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)


![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)

